4-(Difluoromethyl)quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)quinolin-6-ol is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)quinolin-6-ol can be achieved through various methods. One common approach involves the use of ethyl bromodifluoroacetate as a fluorine source. The process typically includes N-alkylation followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its transition metal-free conditions, which simplify the reaction setup and reduce costs.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinolines .
Scientific Research Applications
4-(Difluoromethyl)quinolin-6-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)quinolin-6-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or allosteric sites. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: Compounds such as 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline and mefloquine share structural similarities with 4-(Difluoromethyl)quinolin-6-ol.
Quinolone Derivatives: These include various antibacterial agents like ciprofloxacin and levofloxacin.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for drug development and other applications .
Properties
Molecular Formula |
C10H7F2NO |
---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
4-(difluoromethyl)quinolin-6-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)7-3-4-13-9-2-1-6(14)5-8(7)9/h1-5,10,14H |
InChI Key |
WYAAALVPZILSGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.